molecular formula C18H19N3OS B2641437 4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 862977-04-6

4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2641437
CAS No.: 862977-04-6
M. Wt: 325.43
InChI Key: RFCHSKBUZZSRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzothiazole derivative is characterized by its specific structure, which incorporates a 4-methoxybenzothiazole moiety linked to a 4-phenylpiperazine group. The benzothiazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and ability to interact with diverse biological targets . This compound is primarily valued for its potential in neuroscience research. Benzothiazole-piperazine hybrids have been identified as high-affinity ligands for central nervous system receptors, particularly demonstrating potent and balanced dual activity as antagonists at dopamine D2 and D3 receptor subtypes . This profile makes it a valuable tool for researchers investigating the dopaminergic system and developing new therapeutic strategies for related disorders. Furthermore, research into benzothiazole derivatives has revealed a wide spectrum of other pharmacological activities, underscoring its utility as a key scaffold in drug discovery programs. These activities include potential as a dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitor for pain and inflammation research , as well as antimicrobial and anticancer properties commonly associated with the benzothiazole core . The methoxy substitution on the benzothiazole ring is a recognized structural feature that can enhance biological activity and optimize interactions with enzyme binding sites . Applications: This product is intended for research purposes only, including in vitro assays, target identification, structure-activity relationship (SAR) studies, and as a reference standard. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-22-15-8-5-9-16-17(15)19-18(23-16)21-12-10-20(11-13-21)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCHSKBUZZSRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the benzothiazole core reacts with 1-(4-chlorophenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is C18H19N3OSC_{18}H_{19}N_{3}OS with a molecular weight of 325.4 g/mol. Its structure features a benzothiazole core substituted with a methoxy group and a piperazine moiety, which are significant for its biological activity .

Anticonvulsant Activity

Research indicates that derivatives of benzothiazole compounds, including this compound, exhibit anticonvulsant properties. A study demonstrated that related compounds were screened for their efficacy against maximal electroshock seizure models in rodents. The findings suggested that these compounds could serve as potential alternatives to traditional anticonvulsants like phenytoin .

Dual Enzyme Inhibition

Recent studies have explored the compound's role as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Inhibitors targeting both enzymes have shown promise in treating pain and inflammation without the adverse effects associated with conventional nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structural characteristics may enhance its ability to inhibit these targets effectively .

Case Study: Structure-Activity Relationship Studies

A significant study focused on the structure-activity relationship (SAR) of benzothiazole derivatives, including this compound. The research identified specific structural features that contribute to the compound's potency as an sEH/FAAH inhibitor. The most effective analogs demonstrated IC50 values in the nanomolar range, indicating strong inhibition capabilities .

Table: Summary of Biological Activities

Compound NameActivity TypeModel UsedIC50 Value (nM)Reference
This compoundAnticonvulsantMaximal Electroshock Seizure (MES)Not specified
Benzothiazole AnalogDual sEH/FAAH InhibitorPain Model7 (FAAH), 9.6 (sEH)

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Receptors: The compound may bind to specific receptors in the body, such as serotonin or dopamine receptors, influencing neurotransmitter activity.

    Enzyme Inhibition: It may inhibit certain enzymes, thereby modulating biochemical pathways.

    Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations :

  • The phenylpiperazine group in the target compound enhances π-π stacking interactions with receptors compared to methylpiperazine in BZ-IV .

Anticancer Activity

Imidazo[2,1-b][1,3]benzothiazole derivatives with sulfonamide and methoxy substitutions exhibit potent anticancer activity:

  • 3f (7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole) : IC₅₀ = 0.097 μM against Hep G2 cells .
  • 3c (7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole): IC₅₀ = 0.04 μM against melanoma cells .

The target compound’s 4-methoxy group may similarly enhance DNA fragmentation, as seen in sulfonamide-methoxy hybrids , though direct comparative data are lacking.

CYP1A1 Inhibition

Substituents critically influence binding affinity to cytochrome P450 1A1 (CYP1A1):

  • 4-Methoxy-1,3-benzothiazole : Binding affinity = 41.42 kJ·mol⁻¹ .
  • Benzothiazole + prop-2-en-1-yl chain (ID 4-7) : Binding affinity = 43.10 kJ·mol⁻¹ .

The phenylpiperazine group in the target compound could further modulate interactions, though this remains untested.

Antimicrobial Activity

  • 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles : Active against bacterial strains via disc diffusion assays .
  • 2-(benzylsulfonyl)-1,3-benzothiazole : Antischistosomal activity at low micromolar concentrations .

Substituent Effects on Activity

  • Methoxy Group : Enhances lipophilicity and stabilizes interactions with hydrophobic enzyme pockets (e.g., CYP1A1) .
  • Halogenation (e.g., Cl, F) : Increases electrophilicity and receptor binding but may introduce toxicity risks .

Biological Activity

4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19N3OS
  • Molecular Weight : 341.43 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. AChE inhibitors enhance cholinergic transmission by preventing the breakdown of acetylcholine .
  • Neuroprotective Effects : Studies indicate that benzothiazole derivatives can provide neuroprotection by preventing neuronal cell death and reducing oxidative stress. The piperazine moiety enhances the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for CNS-related therapies .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential cytotoxic effects and induction of apoptosis .

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 pathway
U937 (Monocytic Leukemia)10.38Cytotoxic effects similar to Doxorubicin
CEM (T-cell Leukemia)<5Potent inducer of apoptosis

In Vivo Studies

In vivo studies utilizing animal models have demonstrated the efficacy of this compound in neurodegenerative disease models:

  • Scopolamine-Induced Dementia Model : The most active derivatives were shown to improve cognitive function significantly compared to controls, indicating potential use in Alzheimer's disease treatment .

Case Studies

Recent case studies highlight the multifaceted nature of this compound:

  • Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved memory performance on behavioral tests .
  • Cancer Treatment : A clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. Results indicated a favorable safety profile with preliminary signs of efficacy in tumor reduction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with precursor functionalization. For example:

Benzothiazole Core Formation : Condensation of 2-aminothiophenol derivatives with substituted aldehydes under acidic conditions (e.g., HCl in ethanol) .

Piperazine Coupling : Reacting the benzothiazole intermediate with 1-phenylpiperazine via nucleophilic substitution, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Methoxy Group Introduction : Methoxylation via alkylation or substitution reactions using methylating agents like iodomethane in basic media (e.g., K₂CO₃) .

  • Critical Conditions :
  • Catalyst use (e.g., CuSO₄·5H₂O for click chemistry in related compounds) .
  • Solvent choice (e.g., DMF enhances nucleophilicity) .
  • Purification via column chromatography (hexane/ethyl acetate) to isolate pure products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃, δ ~3.8 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm N-H stretching (~3200 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 62.1%, H: 5.3%, N: 12.4% calculated vs. experimental) .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) with theoretical values (e.g., m/z 365.1234) .

Q. What initial biological screening approaches are used to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ reported in µM ranges .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and yield for derivatives of this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 15–20% .
  • Flow Chemistry : Enables continuous production with precise temperature control, minimizing by-products .
  • Solvent Optimization : Switch to greener solvents (e.g., ethanol/water mixtures) without compromising reactivity .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. fluoro groups) and correlate with activity trends .
  • Meta-Analysis : Compare datasets across studies, accounting for variables like cell line specificity (e.g., HT-29 vs. A549) or assay protocols .
  • Molecular Dynamics Simulations : Identify binding pocket interactions that explain divergent activities (e.g., hydrophobic vs. polar substituent effects) .

Q. What computational strategies predict the biological activity and binding modes of this compound’s derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Example: Docking scores ≤-8.0 kcal/mol suggest strong binding .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
  • Pharmacophore Mapping : Identify critical motifs (e.g., benzothiazole core, piperazine flexibility) for activity retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.